molecular formula C9H9BrF2O B6307823 1-Bromo-2,5-difluoro-4-propoxybenzene CAS No. 1881292-82-5

1-Bromo-2,5-difluoro-4-propoxybenzene

Cat. No.: B6307823
CAS No.: 1881292-82-5
M. Wt: 251.07 g/mol
InChI Key: QQRGTDRPKQPQQP-UHFFFAOYSA-N
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Description

1-Bromo-2,5-difluoro-4-propoxybenzene is an organic compound with the molecular formula C9H9BrF2O and a molecular weight of 251.07 g/mol . It is characterized by the presence of bromine, fluorine, and propoxy groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of 1-Bromo-2,5-difluoro-4-propoxybenzene involves several steps. One common method includes the bromination of 2,5-difluoro-4-propoxybenzene using bromine or a bromine-containing reagent under controlled conditions . The reaction typically occurs in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to produce the compound efficiently .

Chemical Reactions Analysis

1-Bromo-2,5-difluoro-4-propoxybenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the desired substituents.

Scientific Research Applications

1-Bromo-2,5-difluoro-4-propoxybenzene has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active molecules.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2,5-difluoro-4-propoxybenzene depends on its specific application. In chemical reactions, it acts as a source of bromine and fluorine atoms, which can be introduced into target molecules through various reaction pathways. The molecular targets and pathways involved vary depending on the specific reaction and application .

Comparison with Similar Compounds

1-Bromo-2,5-difluoro-4-propoxybenzene can be compared with other similar compounds, such as:

    1,4-Dibromo-2,5-difluorobenzene: This compound has two bromine atoms and two fluorine atoms attached to a benzene ring.

    1-Bromo-2,4-difluoro-5-nitrobenzene: This compound contains a nitro group in addition to bromine and fluorine atoms.

The uniqueness of this compound lies in its specific substitution pattern, which allows for unique reactivity and applications in various fields.

Properties

IUPAC Name

1-bromo-2,5-difluoro-4-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-2-3-13-9-5-7(11)6(10)4-8(9)12/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRGTDRPKQPQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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